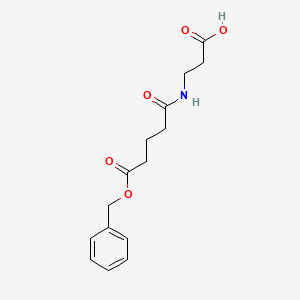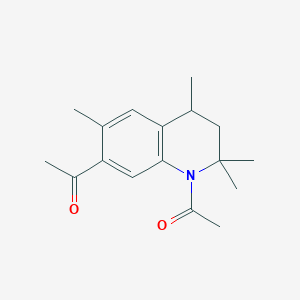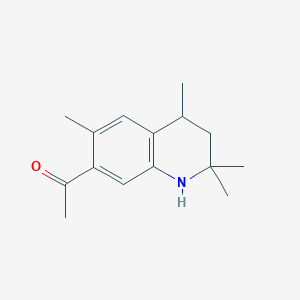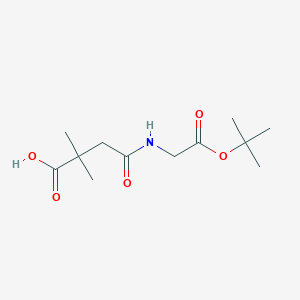![molecular formula C8H18Cl2F2N2 B1412697 C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride CAS No. 2208654-95-7](/img/structure/B1412697.png)
C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride
Vue d'ensemble
Description
“C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C8H16F2N2.2ClH . It has a molecular weight of 251.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16F2N2.2ClH/c9-8(10)6-12-3-1-7(5-11)2-4-12;;/h7-8H,1-6,11H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 251.15 .Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
- Researchers have synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, starting from methylamine and ethyl acrylate, to evaluate their antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).
Molecular Interaction Studies
- The molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, were studied using molecular orbital methods. This research contributes to understanding the steric binding interactions with the receptor (Shim et al., 2002).
Crystallographic Studies
- A crystallographic study of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into the molecular structure and hydrogen-bond interactions, contributing to the understanding of the molecular conformation in solid-state (Jasinski et al., 2009).
Analytical Methods in Environmental Studies
- Research on the determination of aliphatic amines like methylamine and piperidine in waste water and surface water involved derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This study is significant for environmental monitoring and analysis (Sacher et al., 1997).
Drug Synthesis and Bioactivity Studies
- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors were developed. These derivatives have shown potential as antidepressants (Vacher et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2,2-difluoroethyl)piperidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2.2ClH/c9-8(10)6-12-4-2-1-3-7(12)5-11;;/h7-8H,1-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRINULUXCDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)







![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)